molecular formula C8H9BF2O3 B12518249 (3-(Difluoromethoxy)-5-methylphenyl)boronic acid

(3-(Difluoromethoxy)-5-methylphenyl)boronic acid

Cat. No.: B12518249
M. Wt: 201.97 g/mol
InChI Key: RORRUCLSOXKMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Difluoromethoxy)-5-methylphenyl)boronic acid (CAS 1256837-42-3) is a high-purity boronic acid derivative primarily employed as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Its principal research value lies in its role as a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a widely used palladium-catalyzed reaction for forming carbon-carbon bonds [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtml]. In this mechanism, the boronic acid functional group undergoes transmetalation with an organohalide, facilitated by a palladium catalyst, to create a new biaryl or alkyl-aryl linkage. This compound is particularly valuable for incorporating the (3-(difluoromethoxy)-5-methylphenyl) moiety into more complex target molecules. The difluoromethoxy group (-OCF2H) is a common bioisostere for a methoxy or hydroxy group, often used to improve metabolic stability, alter lipophilicity, and modulate the electronic properties of lead compounds in pharmaceutical development [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01172]. Researchers utilize this boronic acid to synthesize libraries of compounds for high-throughput screening against biological targets or to build specific candidate molecules for diseases such as cancer and CNS disorders. It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9BF2O3

Molecular Weight

201.97 g/mol

IUPAC Name

[3-(difluoromethoxy)-5-methylphenyl]boronic acid

InChI

InChI=1S/C8H9BF2O3/c1-5-2-6(9(12)13)4-7(3-5)14-8(10)11/h2-4,8,12-13H,1H3

InChI Key

RORRUCLSOXKMKZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)F)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-(Difluoromethoxy)-5-methylphenyl)boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Aryl amines or ethers.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid is in the Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound acts as a boronic acid reagent that can couple with various aryl halides to produce biaryl compounds. The reaction conditions typically involve palladium catalysts and bases, such as potassium acetate, under an inert atmosphere .

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

ReagentConditionsYield (%)
(3-(Difluoromethoxy)-5-methylphenyl)boronic acidPd catalyst, KAc, 100°C, 17hVaries

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that boronic acids, including (3-(Difluoromethoxy)-5-methylphenyl)boronic acid, exhibit antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of bacteria and fungi. For instance, compounds structurally similar to (3-(Difluoromethoxy)-5-methylphenyl)boronic acid have been tested against Candida albicans and Escherichia coli, demonstrating moderate to high activity levels .

Mechanism of Action
The mechanism behind the antimicrobial activity is believed to involve the disruption of bacterial protein synthesis by inhibiting key enzymes involved in aminoacyl-tRNA synthesis. This highlights the potential of difluoromethoxy-substituted phenylboronic acids in developing new antibiotics .

Material Science

Hydrogels and Biomedical Applications
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid can be utilized in the design of dynamic covalent networks and hydrogels. These materials are formed through boronate ester linkages, which are responsive to changes in pH and temperature. Such hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .

Fluorine-Substituted Compounds

The presence of fluorine in (3-(Difluoromethoxy)-5-methylphenyl)boronic acid enhances its lipophilicity and bioactivity. Fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. Studies suggest that fluorine substitution can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling, where the boronic acid forms a transient complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The difluoromethoxy and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares key structural and functional attributes of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid with similar compounds:

Compound Name Substituents Molecular Weight Key Properties/Activities References
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid 3-(OCF₂), 5-CH₃ ~200.81* Hypothesized enhanced Lewis acidity, moderate steric bulk Inferred
(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid 3-(OCF₂), 5-F 205.93 Higher lipophilicity due to fluorine; potential protease inhibitor analog
(3,5-Difluoro-2-methoxyphenyl)boronic acid 2-OCH₃, 3-F, 5-F 187.93 Electron-deficient ring; Suzuki coupling applications
Phenyl boronic acid None 121.93 Poor catalyst in amide formation; baseline for comparison
o-Nitrophenylboronic acid 2-NO₂ 182.93 Strong electron-withdrawing group; effective catalyst in amide formation
Combretastatin analog 13c Boronic acid substituent - Tubulin polymerization inhibitor (IC₅₀ = 21–22 μM)

*Estimated molecular weight based on structural analogy.

Key Observations:
  • Electron-Withdrawing Effects : The difluoromethoxy group in the target compound likely enhances boron’s electrophilicity compared to methoxy (-OCH₃) or methyl groups, similar to o-nitrophenylboronic acid .
  • Steric Influence : The 5-methyl group may reduce binding efficiency in sterically constrained active sites compared to smaller substituents like fluorine (e.g., in ’s fluorophenyl analog). shows that altering substituent positions (e.g., compound 7) can significantly reduce biological activity .

Biological Activity

(3-(Difluoromethoxy)-5-methylphenyl)boronic acid is an organoboron compound notable for its boronic acid functional group, which allows for reversible covalent bonding with diols. This compound's unique structure, incorporating a difluoromethoxy group and a methyl group on a phenyl ring, enhances its lipophilicity and potential biological interactions. Recent studies have indicated that boronic acids like this compound may exhibit significant biological activities, particularly in medicinal chemistry.

The chemical reactivity of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid primarily involves:

  • Formation of boronate esters through reactions with alcohols.
  • Interaction with biological molecules via reversible binding, which is crucial in drug design.

Biological Activities

Recent research highlights several biological activities associated with (3-(Difluoromethoxy)-5-methylphenyl)boronic acid:

Anticancer Activity

Boronic acids have been studied for their potential anti-cancer properties. They may modulate pathways involved in cell proliferation and apoptosis. For example, compounds structurally similar to (3-(Difluoromethoxy)-5-methylphenyl)boronic acid have shown efficacy in reducing cell viability in various cancer cell lines while sparing healthy cells. In one study, boronic compounds demonstrated significant cytotoxicity against prostate cancer cells, with cell viability dropping to 33% at 5 µM concentration compared to healthy cells remaining viable at 95% .

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

The mechanism by which (3-(Difluoromethoxy)-5-methylphenyl)boronic acid exerts its effects may involve:

  • Binding to Tubulin : Research indicates that certain analogs of boronic acids can bind to tubulin, leading to differentiation in acute myeloid leukemia (AML) cells. This binding results in increased expression of markers such as CD11b, indicating differentiation rather than mere accumulation of differentiated cells .
  • Reversible Binding : The ability of this compound to form reversible bonds with diols suggests it could act as a molecular probe or therapeutic agent by selectively targeting specific proteins or enzymes involved in disease pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including (3-(Difluoromethoxy)-5-methylphenyl)boronic acid:

  • Differentiation Induction in AML : A study demonstrated that compounds similar to (3-(Difluoromethoxy)-5-methylphenyl)boronic acid could induce differentiation in AML cell lines by upregulating specific surface markers .
  • Cytotoxicity Studies : In vitro studies using prostate cancer cell lines showed that boronic acids could significantly decrease cell viability while maintaining the viability of healthy cells, highlighting their selective toxicity .
  • Antimicrobial Properties : Boronic acids have also been evaluated for their antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Inhibition zones were measured to assess their effectiveness against these microorganisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.